2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide
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Overview
Description
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichloro-5-isopropoxyaniline: This intermediate is synthesized through the chlorination of 5-isopropoxyaniline.
Formation of 2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl chloride: This step involves the reaction of 2,4-dichloro-5-isopropoxyaniline with oxalyl chloride.
Synthesis of this compound: The final compound is obtained by reacting 2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl chloride with N-methylthioacetamide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide
- 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide
- 2-{[2-(2,4-dichloro-5-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide
Uniqueness
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide stands out due to its specific isopropoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-8(2)21-12-5-11(9(15)4-10(12)16)18-14(20)7-22-6-13(19)17-3/h4-5,8H,6-7H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDWDKWXELEVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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